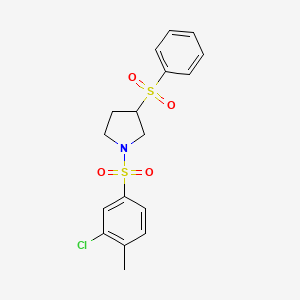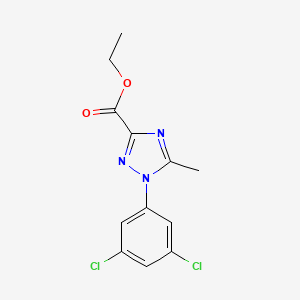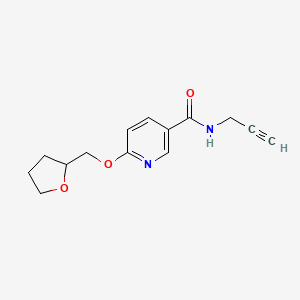![molecular formula C17H20N4O6S B2531498 N-{4-[({2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene}methyl)amino]benzènesulfonyl}guanidine CAS No. 1170122-30-1](/img/structure/B2531498.png)
N-{4-[({2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene}methyl)amino]benzènesulfonyl}guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[({2,4-dioxo-1,5-dioxaspiro[55]undecan-3-ylidene}methyl)amino]benzenesulfonyl}guanidine is a complex organic compound with a unique structure that includes a spirocyclic system and a sulfonyl guanidine moiety
Applications De Recherche Scientifique
N-{4-[({2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene}methyl)amino]benzenesulfonyl}guanidine has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Mécanisme D'action
Target of Action
It’s known that the compound undergoes cycloreversion to form the fluoro (hetero)aryl ketene . This suggests that the compound might interact with nucleophiles in the body.
Mode of Action
The compound undergoes cycloreversion to form the fluoro (hetero)aryl ketene . This ketene then undergoes efficient coupling with nucleophiles, allowing rapid incorporation of highly fluorinated α-fluoro (hetero)aryl acetic acid derivatives .
Biochemical Pathways
The formation of highly fluorinated α-fluoro (hetero)aryl acetic acid derivatives suggests that it might be involved in pathways related to fluorine metabolism or pathways involving (hetero)aryl acetic acids .
Pharmacokinetics
The compound’s ability to undergo efficient coupling with nucleophiles suggests that it might have good reactivity, which could influence its absorption and distribution .
Result of Action
The formation of highly fluorinated α-fluoro (hetero)aryl acetic acid derivatives suggests that it might have effects on cellular processes involving these derivatives .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[({2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene}methyl)amino]benzenesulfonyl}guanidine typically involves the reaction of pentafluorobenzonitrile with 3-propyl-1,5-dioxaspiro[5.5]undecane-2,4-dione . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions would be scaled up for industrial applications, with considerations for cost, efficiency, and safety.
Analyse Des Réactions Chimiques
Types of Reactions
N-{4-[({2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene}methyl)amino]benzenesulfonyl}guanidine undergoes various chemical reactions, including cycloreversion to form fluoro (hetero)aryl ketene . This intermediate can then undergo efficient coupling with nucleophiles, allowing for the rapid incorporation of highly fluorinated α-fluoro (hetero)aryl acetic acid derivatives .
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles and suitable solvents. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and selectivity.
Major Products
The major products formed from these reactions include highly fluorinated α-fluoro (hetero)aryl acetic acid derivatives, which are valuable intermediates in various chemical syntheses .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2,4-Dioxo-3-propyl-1,5-dioxaspiro[5.5]-undecan-3-yl)-2,3,5,6-tetrafluorobenzonitrile: This compound is a substituted Meldrum’s acid derivative and undergoes similar cycloreversion reactions.
N-(4-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)phenyl)acetamide: Another compound with a similar spirocyclic system and reactivity.
Propriétés
IUPAC Name |
2-[4-[(2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methylamino]phenyl]sulfonylguanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O6S/c18-16(19)21-28(24,25)12-6-4-11(5-7-12)20-10-13-14(22)26-17(27-15(13)23)8-2-1-3-9-17/h4-7,10,20H,1-3,8-9H2,(H4,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBRSORSUFUYAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OC(=O)C(=CNC3=CC=C(C=C3)S(=O)(=O)N=C(N)N)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5E)-5-[(4-bromophenyl)methylidene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2531419.png)
![2-[2-(3-chloro-2-methylbenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol](/img/structure/B2531421.png)
![1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B2531423.png)
![1-methyl-3-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2531425.png)

![1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-amine dihydrochloride](/img/structure/B2531428.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-phenyl-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B2531429.png)




